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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine
CAS No.: 90533-23-6
Cat. No.: B1582292

Get Quote

Publish Comparison Guide: 4-(3-
Chlorophenyl)thiazol-2-amine

CAS Number: 34145-63-8 Molecular Formula: CoH7CIN2S Molecular Weight: 210.68 g/mol
IUPAC Name: 4-(3-chlorophenyl)-1,3-thiazol-2-amine

Executive Summary: The "Meta-Chloro" Advantage

4-(3-Chlorophenyl)thiazol-2-amine is a privileged heterocyclic scaffold used primarily as a
building block for protease inhibitors (specifically Deubiquitinases, DUBs) and kinase inhibitors.
While its para-chloro analog (4-Cl) is more common in early screening libraries, the meta-
chloro (3-Cl) isomer offers distinct pharmacological advantages:

o Enhanced Solubility: The asymmetry introduced by the meta-substitution often disrupts
crystal packing more effectively than the para-isomer, leading to improved solubility in
organic solvents and lipid bilayers.
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o Selectivity Tuning: In kinase pockets, the 3-position chlorine often accesses distinct
hydrophobic sub-pockets (e.g., the "back pocket" of ATP binding sites) that are inaccessible
to the linear 4-substituted analogs.

o Metabolic Stability: Halogenation at the meta position blocks metabolic oxidation at a site
that is otherwise prone to Phase | metabolism (cytochrome P450 hydroxylation).

Mechanism of Action & Biological Targets

This compound acts as a reversible competitive inhibitor or a pharmacophoric anchor in larger
drug molecules.

A. Protease & DUB Inhibition (Primary Utility)

Research identifies this scaffold as a key moiety in inhibiting Ubiquitin C-terminal Hydrolase L1
(UCHL1) and USP30, enzymes critical in mitochondrial dysfunction and neurodegenerative
pathways (e.g., Parkinson's).

o Mechanism: The thiazole ring coordinates with the catalytic cysteine/histidine dyad of the
protease, while the 3-chlorophenyl group occupies the hydrophobic S1 binding pocket,
providing specificity.

B. Antimicrobial Activity (Secondary Utility)
Like many 2-aminothiazoles, the free amine form exhibits broad-spectrum antimicrobial activity.

o Target: Bacterial DNA Gyrase B (ATPase domain).

e Action: The 2-amino group forms hydrogen bonds with Asp73 (in E. coli numbering), while
the aryl ring stacks against the hydrophobic floor of the ATP-binding site.

C. Pathway Visualization

The following diagram illustrates the dual-targeting potential of this scaffold.
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Caption: Pharmacological divergence of the 3-chlorophenyl thiazole scaffold into

neuroprotective and antimicrobial pathways.

Comparative Analysis: 3-Cl vs. Alternatives

The following table contrasts the 3-chlorophenyl derivative with its most common analogs.
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4-(4-
4-(3- ( _ 4-Phenylthiazol-2-
_ Chlorophenyl)thiazol _ .
Feature Chlorophenylthiazol o-ami amine (Alternative
-2-amine
-2-amine (Subject) . B)
(Alternative A)
Substitution Meta-Chloro Para-Chloro Unsubstituted
LogP (Lipophilicity) ~2.6 (Moderate) ~2.7 (High) ~1.9 (Low)
Bent/Angular Linear/Elongated
Steric Profile (Accesses side (Deep pocket Flat/Compact

pockets)

penetration)

Solubility (DMSO)

High (>50 mM)

Moderate (20-30 mM)

High (>50 mM)

Primary Application

Selectivity Probe
(Kinase/DUB)

Potency Driver
(General
Hydrophobicity)

General Scaffold

Metabolic Liability

Low (Blocked meta

site)

Low (Blocked para

site)

High (Susceptible to
para-hydroxylation)

Scientist's Note: Choose the 3-Cl isomer when your target binding pocket is "L-shaped"” or

requires a specific steric clash to avoid off-target binding (e.g., avoiding CYP450 inhibition).

Choose the 4-Cl isomer if you simply need to increase potency via non-specific hydrophobic

interactions.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is the industry standard for synthesizing high-purity 4-(3-chlorophenyl)thiazol-2-

amine. It utilizes the condensation of an

-haloketone with thiourea.

Reagents Required:

e Precursor A: 3-Chlorophenacyl bromide (also known as 2-bromo-1-(3-

chlorophenyl)ethanone).

e Precursor B: Thiourea.[1][2][3]
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Solvent: Ethanol (Absolute) or Methanol.

Base (Optional): Sodium Acetate or Triethylamine (to neutralize HBr).

Step-by-Step Methodology:

Preparation: Dissolve 10 mmol (2.33 g) of 3-Chlorophenacyl bromide in 20 mL of absolute
ethanol in a round-bottom flask.

Addition: Add 11 mmol (0.84 g) of Thiourea (1.1 equivalents) to the solution.
Reaction: Reflux the mixture with stirring for 2—4 hours.

o Checkpoint: The reaction is complete when TLC (System: Hexane:EtOAc 7:3) shows the
disappearance of the phenacyl bromide spot.

Work-up:
o Cool the reaction mixture to room temperature.
o A precipitate (the hydrobromide salt) may form.

o Basify the solution with agueous Ammonium Hydroxide (NH4OH) or Sodium Bicarbonate
(NaHCO:s) to pH 8-9 to liberate the free base.

Isolation:

o Filter the resulting solid.

o Wash with cold water (3 x 10 mL) to remove inorganic salts.
o Recrystallize from hot Ethanol/Water (8:2 ratio).
Characterization:

o Yield: Expect 75-85%.

o Melting Point: 130-132 °C (Literature value).
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o Appearance: Off-white to pale yellow crystalline solid.

Synthesis Workflow Diagram
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Caption: Hantzsch synthesis pathway for high-purity isolation of the target compound.
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Chlorophenyl)-1,3-thiazol-2-amine).

Disclaimer: This guide is for research and development purposes only. All synthesis and
biological testing should be conducted in compliance with local safety and ethical regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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